4-氰基喹啉

描述

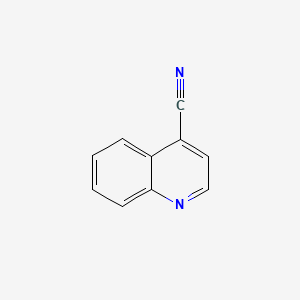

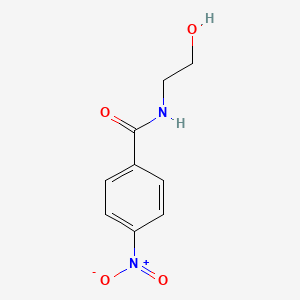

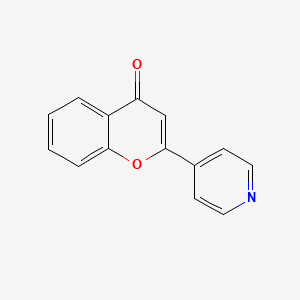

Quinoline-4-carbonitrile derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are characterized by a quinoline core structure with a carbonitrile group at the fourth position.

Synthesis Analysis

The synthesis of quinoline-4-carbonitrile derivatives has been achieved through various methods. A green and efficient one-pot process involving anilines, aldehydes, and barbituric acids or malononitrile has been developed, using L-proline as a catalyst in water, which demonstrates good regioselectivity and high yields . Another approach includes a one-pot, four-component domino strategy under solvent-free microwave conditions, which has been used to synthesize pyrazolo[3,4-h]quinoline-3-carbonitriles . Additionally, palladium-catalyzed intramolecular C–N bond formation from 4-chloroquinoline-3-carbaldehyde hydrazones has been employed to prepare 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of quinoline-4-carbonitrile derivatives has been established using various physical and spectroscopic techniques. For instance, the structure of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives was confirmed by single crystal X-ray diffraction . Quantum chemical studies, including DFT calculations, have been used to assess the molecular geometry, vibration frequencies, and electronic properties of these compounds .

Chemical Reactions Analysis

Quinoline-4-carbonitrile derivatives participate in a variety of chemical reactions. For example, AlCl3-mediated C-C bond-forming reactions have been used to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives . Domino reactions involving Michael/retro-Michael/nitrile addition/heterocyclization have been employed to create novel heteroannulated pyridopyranoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-4-carbonitrile derivatives have been characterized through different studies. Spectral analysis techniques such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy have been used to characterize novel compounds . The electronic properties have been investigated using TDDFT methods, and the compounds have shown nonlinear optical behavior . The thermodynamic properties have also been calculated at different temperatures . Additionally, halogenated derivatives have been evaluated for their cytotoxic activities against various human tumor cell lines, with structure–activity relationship studies highlighting the importance of specific substitutions at the 4-, 6-, and 9-positions .

Relevant Case Studies

Several case studies have demonstrated the potential of quinoline-4-carbonitrile derivatives as antibacterial agents , PDE4 inhibitors , and antitumor agents . For instance, quinoline-3-carbonitrile derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains without causing severe host toxicity . The most active compound in this study, QD4, interacted well with the target DNA gyrase, suggesting a probable mechanism of action . Another study reported the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, which showed PDE4 inhibitory properties, and the docking results of a representative compound were presented . Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives were found to have significant cytotoxic activity against human tumor cell lines, with the structure–activity relationship indicating the importance of halogen substitution for increased activity .

科学研究应用

光伏应用

喹啉衍生物,包括4-氰基喹啉,在第三代光伏应用中越来越受欢迎 . 它们已被用于光伏电池的开发,其吸收光谱和能级等特性已在这些应用中得到详细说明 . 已经描述了使用喹啉衍生物的光伏电池的结构和设计,并突出了它们在聚合物太阳能电池和染料敏化太阳能电池中的性能 .

有机发光二极管 (OLED)

喹啉衍生物是有机发光二极管 (OLED) 发光层的好材料 . 它们已被证明并描述了这种应用 .

晶体管

喹啉衍生物也用于晶体管 . 已经描述了它们在这个领域的应用 .

生物医学应用

喹啉衍生物正在被考虑作为生物医学应用的材料 . 这是一个潜在的应用领域 .

杂环化合物的合成

喹啉衍生物在合成有机化学中具有重要的应用 . 它们被用于杂环化合物的合成 .

腐蚀抑制剂

作用机制

Target of Action

Quinoline-4-carbonitrile is a derivative of the quinoline scaffold, which is known for its diverse biological activities . The primary targets of quinoline derivatives include c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors . These receptors are pivotal targets for the activation of important carcinogenic pathways .

Mode of Action

The interaction of quinoline-4-carbonitrile with its targets results in significant changes in cellular processes. Quinoline derivatives have been shown to inhibit tumor growth through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline-4-carbonitrile affects the Ras/Raf/MEK and PI3K/AkT/mTOR signaling cascades, which are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .

Pharmacokinetics

The quinoline scaffold is known for its synthetic value in organic and pharmaceutical chemistry, suggesting that its derivatives may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of quinoline-4-carbonitrile’s action are likely to be diverse, given the wide range of biological activities associated with quinoline derivatives . For instance, certain derivatives have been found to exhibit antimicrobial activity , while others have been used as corrosion inhibitors for mild steel .

Action Environment

The action, efficacy, and stability of quinoline-4-carbonitrile can be influenced by various environmental factors. For example, the synthesis of quinoline derivatives has been achieved under different conditions, including solvent-free conditions under microwave irradiation . These conditions can potentially affect the compound’s action and stability.

安全和危害

Quinoline-4-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

未来方向

Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . Future research directions could include developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts that are detrimental to both humans and the environment .

属性

IUPAC Name |

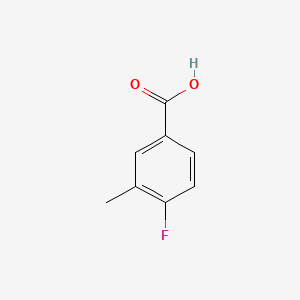

quinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSAUEMFOKUWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296998 | |

| Record name | 4-cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2973-27-5 | |

| Record name | 2973-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the synthetic routes used to produce quinoline-4-carbonitrile derivatives?

A1: Several methods have been developed for synthesizing quinoline-4-carbonitrile derivatives. One approach involves the alkylation of 2-nitrobenzyl cyanides with α-halomethyl ketones, followed by reduction with tin(II) chloride to yield the desired product []. Another method utilizes the condensation of 2-(1-pyrrolidinyl)benzaldehydes with substituted acetonitriles, followed by thermal cyclization []. Additionally, a clean and energy-efficient multicomponent reaction at room temperature, employing ammonium chloride as a catalyst and water as a solvent, has been reported for the synthesis of novel [, , ]triazolo[1,5-a]quinoline derivatives [].

Q2: What is the molecular formula and weight of quinoline-4-carbonitrile?

A2: Quinoline-4-carbonitrile has the molecular formula C10H6N2 and a molecular weight of 154.17 g/mol.

Q3: Are there any reported spectroscopic data available for quinoline-4-carbonitrile?

A3: While specific spectroscopic data for quinoline-4-carbonitrile itself is limited in the provided abstracts, derivatives have been characterized using various spectroscopic techniques. For example, the crystal structure of 5-(4-Fluorophenyl)-2,6-dioxo-2,3,6,7,8,9-hexahydro-1H,5H-imidazo[1,2-a]quinoline-4-carbonitrile was analyzed using X-ray crystallography, revealing details about its conformation and intermolecular interactions []. Additionally, techniques such as FT-IR, 1H & 13C NMR, and mass spectrometry have been employed to elucidate the structures of novel [, , ]triazolo[1,5-a]quinoline derivatives [].

Q4: Have any studies explored the structure-activity relationship (SAR) of quinoline-4-carbonitrile derivatives?

A5: While dedicated SAR studies are not explicitly mentioned, research on tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives highlights the influence of structural modifications on antimicrobial activity [, ]. This suggests that systematic SAR investigations could unveil crucial insights for optimizing the biological properties of these compounds.

Q5: Are there any known applications of quinoline-4-carbonitrile in material science?

A8: One study describes the photochemical fragmentation of a photoacid generator (PAG) containing a quinoline-4-carbonitrile moiety []. This process leads to the formation of tricyclic thieno[2,3-b]quinoline-4-carbonitrile heterocycles and the release of acid, which can be used in polymer resist modifications. This highlights a potential application in material science, particularly in photolithography and related fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)